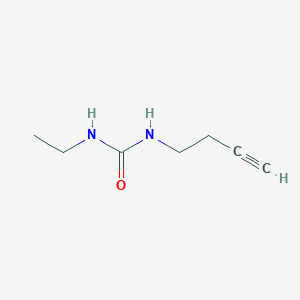

1-(But-3-yn-1-yl)-3-ethylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

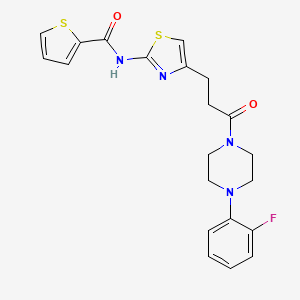

“1-(But-3-yn-1-yl)-3-ethylurea” is a compound that contains a urea group (-NH-CO-NH-) and a but-3-yn-1-yl group (a four-carbon chain with a triple bond). Urea derivatives have a wide range of applications in medicinal chemistry and agriculture .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of but-3-yn-1-amine with an appropriate isocyanate to form the urea derivative .

Molecular Structure Analysis

The compound contains a urea group, which is planar and can participate in hydrogen bonding. The but-3-yn-1-yl group is a linear, hydrophobic group .

Chemical Reactions Analysis

The compound contains a triple bond, which can undergo reactions such as hydrogenation and addition reactions. The urea group can participate in condensation reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. In general, urea derivatives are solid at room temperature and are soluble in polar solvents .

Scientific Research Applications

- But-3-yn-1-yl carbamate serves as a proteomic cysteine probe. Researchers use it to selectively label cysteine residues in proteins. By incorporating an alkyne group, it enables click chemistry-based labeling and detection of cysteine modifications. This approach aids in understanding protein function, interactions, and post-translational modifications .

- The Nir London lab developed N-alkynyl-methacrylamides , including But-3-yn-1-yl carbamate , for CoLDR. CoLDR represents a novel strategy for targeted covalent inhibitor discovery and design. These acrylamide-based electrophiles allow researchers to selectively modify protein targets, leading to potential drug development .

- But-3-yn-1-yl carbamate serves as a building block for chemical probes. Its alkyne functionality allows researchers to attach it to other molecules, creating multifunctional compounds. These probes can be used to study biological processes, protein-protein interactions, and cellular pathways .

- Researchers have analyzed But-3-yn-1-yl carbamate using spectroscopic methods. These studies provide insights into its structure, reactivity, and potential applications .

- The terminal alkyne group in But-3-yn-1-yl carbamate makes it suitable for click chemistry reactions. Researchers can efficiently conjugate it with azides or other functional groups, facilitating the synthesis of diverse compounds .

- Due to its alkyne functionality, But-3-yn-1-yl carbamate is employed as a chemical modification reagent. Researchers use it to introduce specific modifications into molecules, such as proteins or peptides, for various experimental purposes .

Proteomic Cysteine Probes

Covalent Ligand Directed Release Chemistry (CoLDR)

Chemical Probe Synthesis

Molecular Structure Analysis

Click Chemistry Applications

Chemical Modification Reagents

Mechanism of Action

Target of Action

Compounds with similar structures have been used in the design and synthesis of clickable, photoreactive amino acids for peptide photoaffinity labeling . These compounds interact with bioactive peptides and their targets, which could potentially be the case for 1-(But-3-yn-1-yl)-3-ethylurea.

Mode of Action

It’s worth noting that similar compounds containing a photoreactive benzophenone and a clickable terminal alkyne have been synthesized . These compounds can act as reporter tags by fast attachment to other functional groups via a ‘click’ reaction . This suggests that 1-(But-3-yn-1-yl)-3-ethylurea might interact with its targets in a similar manner.

Biochemical Pathways

Compounds with similar structures have been used in photoaffinity labeling experiments to investigate ligand-receptor interactions within biological systems . This suggests that 1-(But-3-yn-1-yl)-3-ethylurea could potentially affect pathways related to these interactions.

Result of Action

Based on the properties of similar compounds, it can be inferred that it might play a role in investigating the interactions between bioactive peptides and their targets .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-but-3-ynyl-3-ethylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-3-5-6-9-7(10)8-4-2/h1H,4-6H2,2H3,(H2,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMUDHZCERWCLEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NCCC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(But-3-yn-1-yl)-3-ethylurea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-phenyl-N'-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide](/img/structure/B2431857.png)

![2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B2431860.png)

![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2431861.png)

![N,1,3-trimethyl-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2431873.png)

![N-(3-fluorophenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2431876.png)

![1-[(4-Chlorophenyl)sulfonyl]-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2431878.png)